Ammonium propionate

Description

Properties

IUPAC Name |

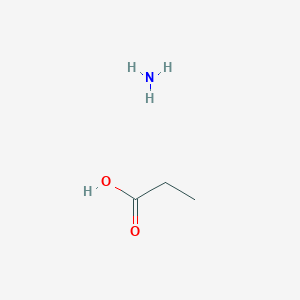

azane;propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.H3N/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMWHXZUIGHOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63785-12-6 | |

| Record name | Propanoic acid, ammonium salt (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63785-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9066207 | |

| Record name | Propanoic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17496-08-1 | |

| Record name | Ammonium propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Process Design

The reaction follows:

Key operational parameters from embodiment studies include:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Propionic acid (kg) | 600 | 700 | 650 |

| Ammonia pressure (MPa) | 0.6 | 1.2 | 1.0 |

| Preheating temp (°C) | 40 | 60 | 50 |

| Reaction temp (°C) | 110 | 130 | 120 |

| Stirring speed (rpm) | 45 | 50 | 48 |

| Yield (%) | 92.3 | 94.1 | 93.5 |

The process employs sequential reactors to absorb excess ammonia, ensuring near-complete conversion. Heat generated during neutralization (75–85°C) is recycled to preheat incoming ammonia, reducing energy consumption by ~30%. Post-reaction cooling to 20–25°C precipitates high-purity crystals (>98%), which are vacuum-dried into powder.

Fermentation-Derived Production Under High Ammonium Stress

Mixed-culture fermentation (MCF) offers a sustainable route to this compound, leveraging microbial metabolism under controlled ammonium concentrations. Research demonstrates that elevated NH₄⁺ levels (>1.4 g/L) inhibit propionate-consuming bacteria, enabling accumulation with 90–98% metabolite purity.

Fed-Batch vs. Sequential Batch Performance

Comparative data from glucose-fed systems:

| Parameter | Fed-Batch | Sequential Batch |

|---|---|---|

| Propionate (g/L) | 16.2 | 18.7 |

| Acetate (g/L) | 1.4 | 0.3 |

| COD conversion efficiency | 0.47 g/g | 0.52 g/g |

| NH₄⁺ concentration (g/L) | 1.2 | 1.4 |

Microbial community analysis revealed a decline in Propionibacterium (7.94% to 3.72%) under high NH₄⁺, while aceticlastic methanogens like Methanosaeta dominated, minimizing acetate interference. This biological selectivity enables single-step purification, avoiding costly distillation.

Optimization of Reaction Parameters

Industrial and biological methods share critical optimization targets:

Temperature and Pressure Effects

Ammonia Stoichiometry

A molar ratio of 1:1.05 (propionic acid:NH₃) prevents residual acidity while minimizing ammonia waste. Excess NH₃ (>1.1 ratio) forms dipropionate salts, requiring reprocessing.

Purity Assessment and Analytical Techniques

Quality control protocols vary by production method:

Crystalline products from direct synthesis exhibit narrower particle size distributions (D50 = 45–60 μm) versus fermented powders (D50 = 80–120 μm).

Recent Advances in Microbial Tolerance Engineering

Emerging co-culture models pair NH₄⁺-tolerant Propionivibrio with methanogens to stabilize propionate output at 2.5 g/L NH₄⁺. Genomic studies identify amtB ammonium transporters as key to microbial survival, enabling synthetic biology interventions.

Chemical Reactions Analysis

Types of Reactions: Ammonium propionate undergoes several types of chemical reactions, including:

Acid-Base Reactions: It can act as a base in reactions with stronger acids, forming propionic acid and ammonium salts.

Decomposition: Upon heating, this compound decomposes to produce ammonia and propionic acid.

Common Reagents and Conditions:

Acids: Strong acids like hydrochloric acid can react with this compound to release propionic acid.

Heat: Heating the compound leads to its decomposition into ammonia and propionic acid.

Major Products Formed:

Propionic Acid: Formed during acid-base reactions and decomposition.

Ammonia: Released during decomposition.

Scientific Research Applications

Food Preservation

Antimicrobial Agent : Ammonium propionate serves as an effective antimicrobial agent in food preservation. Its ability to inhibit mold growth makes it valuable in the bakery industry, particularly in bread production. Studies have shown that AP can extend the shelf life of baked goods by preventing spoilage caused by fungi and bacteria .

Mechanism of Action : The antimicrobial properties of this compound are attributed to its ability to lower the pH in food products, creating an environment unfavorable for microbial growth. This mechanism is particularly useful in products that require a longer shelf life without compromising taste or quality .

Animal Feed Additive

Nutritional Supplement : this compound is authorized as a feed additive for all terrestrial animal species. It functions primarily as a silage additive, enhancing the fermentation process and improving the nutritional value of feed .

Safety Assessment : Recent assessments confirm that this compound is safe for target species and consumers when used under authorized conditions. However, it is noted to be corrosive to skin and eyes, necessitating careful handling .

| Application | Function | Safety Considerations |

|---|---|---|

| Food Preservation | Antimicrobial agent | Must be used within safety guidelines |

| Animal Feed Additive | Nutritional enhancer | Corrosive; requires safety measures |

Industrial Applications

Production of Propionic Acid : One notable application of this compound is in the thermal salt-splitting process to produce propionic acid. This method involves heating this compound in an aqueous mixture, resulting in the release of ammonia and the formation of propionic acid .

Process Efficiency : The thermal salt-splitting process not only recycles ammonia but also minimizes undesirable by-products such as amides. This efficiency makes it a promising method for industrial-scale production of propionic acid, which is widely used in pharmaceuticals and agrochemicals .

Case Study 1: Bakery Industry

A study conducted on the use of this compound in bread production demonstrated a significant reduction in mold growth compared to control samples without preservatives. The results indicated that breads treated with AP maintained quality for up to two weeks longer than untreated samples, showcasing its effectiveness as a preservative .

Case Study 2: Livestock Nutrition

In trials assessing the impact of this compound as a feed additive, livestock receiving AP-enriched feed exhibited improved weight gain and feed conversion ratios compared to those on standard diets. These findings suggest that AP not only enhances fermentation but also contributes positively to animal health and productivity .

Mechanism of Action

The mechanism by which ammonium propionate exerts its effects involves the release of propionic acid under acidic conditions. This acidification inhibits the growth of bacteria and fungi by disrupting their cellular processes. The compound targets microbial cell membranes, leading to increased permeability and eventual cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium Propionate (C₆H₁₀CaO₄)

- Chemical Properties : Calcium propionate has a higher molecular weight (186.22 g/mol) and lower solubility in water (49 g/100 mL at 20°C) compared to ammonium propionate .

- Antimicrobial Efficacy : Effective against molds in neutral to slightly acidic environments, but less potent in low-pH conditions. Commonly used in bread and baked goods due to its neutral taste .

- Applications: Primarily in food preservation (e.g., dairy and baked products) and as a calcium supplement in animal feed.

Sodium Propionate (C₃H₅NaO₂)

- Chemical Properties : Sodium propionate (96.07 g/mol) has higher solubility (100 g/100 mL at 20°C) and a stronger alkaline pH (8.5–10.5 in 1% solution) compared to this compound .

- Antimicrobial Efficacy : Effective in pH 5–7, but requires higher concentrations (≥1.0 mg/mL) to inhibit mold growth. Less effective in acidic environments due to reduced free propionic acid release .

- Applications : Widely used in pharmaceuticals and processed foods (e.g., cheeses, sauces). Its sodium content limits use in low-sodium diets .

Potassium Propionate (C₃H₅KO₂)

- Chemical Properties : Potassium propionate (112.17 g/mol) shares similar solubility with sodium propionate but is less hygroscopic.

- Antimicrobial Efficacy : Comparable to sodium propionate but with added potassium enrichment for nutritional applications.

- Applications : Preferred in potassium-fortified foods and animal feed, though less common due to higher production costs .

Table 1. Comparative Analysis of Propionate Salts

| Property | This compound | Calcium Propionate | Sodium Propionate |

|---|---|---|---|

| Molecular Weight | 91.11 g/mol | 186.22 g/mol | 96.07 g/mol |

| Solubility (H₂O) | 100 g/100 mL | 49 g/100 mL | 100 g/100 mL |

| pH Stability | Effective at pH < 7 | Effective at pH 6–8 | Effective at pH 5–7 |

| Key Applications | Hay/silage preservation, disinfectants | Baked goods, dairy | Pharmaceuticals, sauces |

| Safety | Low toxicity; releases NH₃ | Non-toxic; calcium source | Non-toxic; high sodium |

| Cost | Moderate | Low | Moderate |

Research Findings

- Efficacy in Mold Inhibition : this compound reduced Aspergillus spore counts in hay by 80–90% at 0.4% (w/w), outperforming calcium propionate (60–70% reduction at 0.5% w/w) under similar conditions .

- Environmental Impact: this compound degrades into non-toxic NH₃ and CO₂, whereas sodium and calcium propionates contribute to soil salinity in agricultural runoff .

- Thermal Stability : this compound decomposes at 73°C, limiting its use in high-temperature processing compared to calcium propionate (stable up to 150°C) .

Biological Activity

Ammonium propionate, a salt formed from propionic acid and ammonium hydroxide, has garnered attention in various fields due to its biological activities. This article explores its biological effects, mechanisms of action, and applications, supported by recent research findings and case studies.

This compound is a colorless crystalline compound that is soluble in water. Its biological activity is largely attributed to its dissociation into ammonium ions and propionate ions in solution. Propionate, a short-chain fatty acid, plays a crucial role in various physiological processes, including antimicrobial activity and immune modulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of propionate. Research indicates that propionate can inhibit the growth of several pathogens, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and MRSA.

- Gram-negative bacteria : Including E. coli and Salmonella Typhimurium.

- Fungi : Notably Candida albicans.

In vitro studies have shown that propionate exerts its antimicrobial effects through several mechanisms, including the inhibition of cell wall synthesis and disruption of membrane integrity .

Immune Modulation

This compound also exhibits immune-modulatory properties. It has been shown to influence macrophage function by:

- Reducing nitric oxide production through inhibition of inducible nitric oxide synthase (iNOS).

- Modulating inflammatory responses via the NF-κB signaling pathway .

These properties suggest potential applications in managing inflammatory diseases and enhancing immune responses.

Ocular Surface Burns from this compound Spray

A recent study documented ocular surface injuries caused by a new law enforcement chemical spray containing this compound (Repuls). Three patients exhibited significant ocular damage after exposure during training exercises. The injuries included corneal epithelial defects that required extensive treatment, highlighting the need for safety assessments regarding the use of this compound in consumer products .

Propionate Production in Wastewater Treatment

Another study investigated the role of this compound in anaerobic ammonium oxidation (anammox) processes for wastewater treatment. The study found that propionate could be oxidized simultaneously with ammonium, enhancing nitrogen removal efficiency. The presence of ammonium inhibited certain bacteria while promoting the growth of anammox bacteria, demonstrating the compound's utility in environmental applications .

Table 1: Antimicrobial Activity of this compound Against Various Pathogens

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.5% |

| E. coli | Gram-negative | 1.0% |

| Salmonella Typhimurium | Gram-negative | 1.5% |

| Candida albicans | Fungal | 0.3% |

This table summarizes key findings on the antimicrobial efficacy of this compound against various pathogens.

Q & A

Q. What are the standard methods for synthesizing ammonium propionate in laboratory settings?

this compound is synthesized via neutralization of propionic acid with ammonia. The reaction is typically conducted under controlled conditions (e.g., 25–40°C) to optimize yield and purity. Post-synthesis, crystallization is achieved by cooling the reaction mixture, followed by vacuum filtration . Key parameters include pH adjustment (7.0–10.0 for stabilization) and avoiding excess moisture to prevent deliquescence .

Q. How can researchers quantify this compound purity in synthesized samples?

Purity is assessed using:

- High-Performance Liquid Chromatography (HPLC) to separate and quantify propionate ions.

- Titrimetric methods (acid-base titration) to measure free propionic acid content, ensuring ≤0.0005% impurities .

- Spectroscopic techniques (FT-IR or NMR) to confirm structural integrity via characteristic peaks (e.g., carboxylate group at ~1600 cm⁻¹ in IR) .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Key properties include:

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to minimize byproducts like free ammonia or propionic acid?

Advanced optimization involves:

- Stoichiometric precision : Maintaining a 1:1 molar ratio of propionic acid to ammonia.

- In situ pH monitoring : Using automated titration systems to maintain pH 7.0–10.0, preventing excess acid/alkali .

- Reactor design : Multi-stage reactors with cross-flow filtration and crystallization chambers to isolate pure crystals .

Q. What experimental strategies address the hygroscopic nature of this compound in long-term storage studies?

Solutions include:

Q. How does this compound interact with microbial communities in feed preservation studies, and how can conflicting efficacy data be resolved?

this compound inhibits mold and Gram-negative bacteria via pH-dependent release of propionic acid. Contradictions in efficacy studies often arise from:

- Environmental variables : Moisture content (>15% reduces activity) .

- Synergistic additives : Combining with acetic acid or prebiotics enhances antifungal effects (e.g., in feed trials using 1 kg/ton blends) . Methodological standardization (e.g., ISO 21527 for antifungal assays) is critical for reproducibility .

Q. What analytical approaches differentiate this compound from structurally similar salts (e.g., sodium propionate) in complex matrices?

Advanced differentiation methods:

- Ion Chromatography (IC) : Quantifies ammonium ions (NH₄⁺) vs. sodium (Na⁺) in mixed samples.

- Isotope Ratio Mass Spectrometry (IRMS) : Detects δ¹³C signatures unique to propionate sources .

- X-ray Diffraction (XRD) : Identifies crystal lattice differences (e.g., orthorhombic vs. monoclinic structures) .

Methodological Best Practices

- Data Reporting : Adhere to the metric system (e.g., express solubility in g/mL) and report means ± SD with ≤3 significant figures .

- Statistical Significance : Use ANOVA for multi-group comparisons (e.g., preservative efficacy across treatments) and specify p-values (e.g., p<0.05) .

- Ethical Compliance : For biological studies, include PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) and obtain ethics approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.